molecular formula C19H20O9 B12318706 [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone

[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone

Cat. No.: B12318706
M. Wt: 392.4 g/mol
InChI Key: BDUFDLBIUJUAJE-UHFFFAOYSA-N
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Description

[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone is a complex organic compound characterized by multiple hydroxyl groups and a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by selective functionalization and deprotection steps. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone is studied for its potential antioxidant properties. It may help in understanding oxidative stress mechanisms in cells.

Medicine

The compound’s potential therapeutic effects are explored in medicine, particularly for its antioxidant and anti-inflammatory properties. It may be investigated for use in treating diseases related to oxidative stress.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl compounds: These compounds share similar structural features but differ in the position and number of hydroxyl groups.

    [4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl compounds: These compounds have similar functional groups but different ring structures.

Uniqueness

The uniqueness of [2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone lies in its specific arrangement of hydroxyl groups and the methanone functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2,4-dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFDLBIUJUAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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